N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-azaspiro[5.5]undecan-9-amine
Description
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-azaspiro[55]undecan-9-amine is a synthetic organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-azaspiro[5.5]undecan-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3S/c1-14-16(21-13-20-14)3-2-10-19-15-4-6-17(7-5-15)8-11-18-12-9-17/h13,15,18-19H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAWGDFULBUQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCNC2CCC3(CC2)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-azaspiro[5.5]undecan-9-amine typically involves a multi-step process. One common route starts with the preparation of the thiazole ring, followed by the formation of the spirocyclic structure. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methylthiazole with a suitable alkylating agent under basic conditions.
Attachment of the Propyl Chain: The thiazole derivative is then reacted with a propyl halide in the presence of a base to introduce the propyl chain.
Formation of the Spirocyclic Structure: The intermediate is then subjected to a cyclization reaction with an appropriate amine to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-azaspiro[5.5]undecan-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the spirocyclic structure.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-azaspiro[5.5]undecan-9-amine has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s spirocyclic structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-azaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-azaspiro[5.5]undecan-9-amine: shares similarities with other spirocyclic compounds and thiazole derivatives.
Bis(2-ethylhexyl) terephthalate: Another compound with a unique structure used in different applications.
Uniqueness
- The unique combination of the thiazole ring and spirocyclic structure in this compound provides distinct chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
